molecular formula C20H23N3 B1265549 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile CAS No. 972-19-0

1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile

Cat. No. B1265549
CAS RN: 972-19-0
M. Wt: 305.4 g/mol
InChI Key: OIDUIUJRLUPBPH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile (1-B4TPPC) is an organic compound belonging to the class of piperidine derivatives. It is a highly versatile compound with a wide range of applications in the fields of scientific research, pharmaceuticals, and biochemistry. 1-B4TPPC is an important starting material for the synthesis of many other compounds, including drugs and other active ingredients. It is also widely used in laboratory experiments and as a reagent in various biochemical and physiological studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile involves the reaction of p-toluidine with benzyl cyanide to form 1-benzyl-4-(p-toluidino)piperidine, which is then reacted with acetic anhydride and sodium cyanide to form the final product, 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile.

Starting Materials
p-toluidine, benzyl cyanide, acetic anhydride, sodium cyanide

Reaction
Step 1: p-toluidine is reacted with benzyl cyanide in the presence of a catalyst such as palladium on carbon to form 1-benzyl-4-(p-toluidino)piperidine., Step 2: 1-benzyl-4-(p-toluidino)piperidine is then reacted with acetic anhydride and sodium cyanide in the presence of a base such as triethylamine to form 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile., Step 3: The final product is purified by recrystallization or column chromatography.

Mechanism Of Action

1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile is an organic compound with a wide range of applications in the fields of scientific research, pharmaceuticals, and biochemistry. It is a highly reactive compound and its reactivity is due to its piperidine ring structure. This ring structure is able to form hydrogen bonds with other molecules, allowing it to interact with other molecules and thus catalyze reactions.

Biochemical And Physiological Effects

1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile has been used in various biochemical and physiological studies. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant and neuroprotective effects. In addition, 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile has been used in the synthesis of various polymers, which have been used in the treatment of various diseases, such as cancer and HIV/AIDS.

Advantages And Limitations For Lab Experiments

1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile is a highly versatile compound with a wide range of applications in the fields of scientific research, pharmaceuticals, and biochemistry. It is a highly reactive compound and its reactivity is due to its piperidine ring structure, which allows it to form hydrogen bonds with other molecules and thus catalyze reactions. However, 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile is also highly toxic and should be handled with caution in laboratory experiments.

Future Directions

1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile has a wide range of applications in the fields of scientific research, pharmaceuticals, and biochemistry. In the future, it could be used to synthesize new drugs, polymers, and other organic compounds. It could also be used to develop new methods for drug delivery and targeted therapy. In addition, 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile could be used to create new materials for medical devices and implants. Furthermore, 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile could be used to develop new methods for detecting and treating diseases, such as cancer and HIV/AIDS. Finally, it could be used to create new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile is widely used in scientific research due to its high reactivity and low toxicity. It is used as a starting material for the synthesis of many other compounds, including drugs and other active ingredients. It is also used in laboratory experiments and as a reagent in various biochemical and physiological studies. 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has also been used in the synthesis of a variety of organic compounds, including polymers and dyes.

properties

IUPAC Name

1-benzyl-4-(4-methylanilino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-17-7-9-19(10-8-17)22-20(16-21)11-13-23(14-12-20)15-18-5-3-2-4-6-18/h2-10,22H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDUIUJRLUPBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242771
Record name 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile
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Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile

CAS RN

972-19-0
Record name 4-[(4-Methylphenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile
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Record name 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile
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